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Compound of Interest

Compound Name: Diethyl 2-methylenemalonate

Cat. No.: B1220911

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Diethyl 2-
methylenemalonate and its structurally related alternatives, Diethyl malonate and Diethyl
ethylmalonate. The information presented is intended to aid in the identification,
characterization, and quality control of these compounds in a research and development
setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Diethyl 2-methylenemalonate
and its alternatives. This data is essential for distinguishing between these closely related
structures.

'H NMR Spectral Data

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides detailed information
about the chemical environment of hydrogen atoms in a molecule.
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. . Coupling

Chemical Shift . .
Compound Multiplicity Constant (J) Assignment

(3) ppm

Hz

Diethyl 2-
methylenemalon ~6.4 s - =CHz2
ate
4.29 q 7.1 -OCH2CHs
1.33 t 7.1 -OCH2CHs
Diethyl

4.19 q 7.1 -OCH2CHs
malonate[1]
3.34 s - -CHa-
1.26 t 7.1 -OCH2CHs
Diethyl
ethylmalonate[2] 4.18 q 7.1 -OCH2CHs
[3]
3.17 t 7.4 -CH(CH2CHs)-
1.91 quintet 7.4 -CH(CH2CH?3)-
1.25 t 7.1 -OCH2CHs
0.89 t 7.4 -CH(CH2CHs3)-

3C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (3*C NMR) spectroscopy is used to determine the

number of non-equivalent carbons and their electronic environments.
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Compound Chemical Shift (6) ppm Assignment
Diethyl 2-methylenemalonate ~165 C=0
~135 =C(CO2Et)2

~128 =CH:

~62 -OCH2CHs

~14 -OCH2CHs

Diethyl malonate[1][4][5] 167.1 C=0
61.5 -OCH2CHs

41.7 -CHa2-

14.1 -OCH2CHs

Diethyl ethylmalonate[2][6] 168.8 C=0
61.2 -OCH2CHs

52.3 -CH-

20.3 -CH2CHs

14.0 -OCH2CHs

11.9 -CH2CHs

IR Spectral Data

Infrared (IR) spectroscopy identifies functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Compound Wavenumber (cm—?) Assignment
Diethyl 2-methylenemalonate ~1730 C=0 stretch (ester)
~1640 C=C stretch

~1200-1000 C-O stretch

Diethyl malonate[7] 1757, 1740 C=0 stretch (ester)
1300-1000 C-O stretch

Diethyl ethylmalonate[2] ~1735 C=0 stretch (ester)
~1200-1000 C-O stretch

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a
molecule and its fragments, aiding in the determination of its molecular weight and structure.

Compound Molecular lon (M*) m/z Key Fragment lons m/z
Diethyl 2-methylenemalonate 172 127,99, 53

Diethyl malonate[8][9][10] 160 115, 88, 60, 43

Diethyl ethylmalonate[2][11] 188 143, 115, 88, 70

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of
deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 300 MHz spectrometer.
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e 'H NMR Parameters:
o Number of scans: 16
o Relaxation delay: 1.0 s
o Pulse width: 30°
o Spectral width: -2 to 12 ppm
e 13C NMR Parameters:
o Number of scans: 1024
o Relaxation delay: 2.0 s
o Pulse width: 45°
o Spectral width: -10 to 220 ppm

o Data Processing: The raw data was Fourier transformed, and the spectra were phase and
baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for *H
and 77.16 ppm for 13C (residual CDCIs).

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

o Sample Preparation: A small drop of the neat liquid sample was placed directly onto the
diamond crystal of the ATR accessory.

 Instrumentation: A FTIR spectrometer equipped with a single-reflection diamond ATR
accessory was used.

o Parameters:
o Spectral range: 4000-400 cm—1

o Resolution: 4 cm™!
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o Number of scans: 32

o Data Processing: The spectrum was baseline corrected and the peak positions were
identified.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: The sample was diluted to approximately 1 mg/mL in dichloromethane.
 Instrumentation: A gas chromatograph coupled to a mass selective detector was used.
o GC Parameters:

o Injector temperature: 250 °C

o Column: HP-5MS (30 m x 0.25 mm, 0.25 um film thickness)

o Oven program: Initial temperature of 50 °C held for 2 min, then ramped at 10 °C/min to
250 °C and held for 5 min.

o Carrier gas: Helium at a constant flow rate of 1 mL/min.
e MS Parameters:

o lonization mode: Electron lonization (El) at 70 eV

o Mass range: 40-400 amu

o Source temperature: 230 °C

o Quadrupole temperature: 150 °C

o Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the eluting
peak corresponding to the analyte were analyzed.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for the characterization of malonate esters.
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Caption: General workflow for the spectroscopic analysis of malonate esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Diethyl 2-
methylenemalonate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1220911#spectroscopic-data-for-diethyl-2-
methylenemalonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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